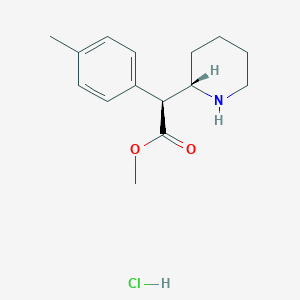
1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a chemical compound known for its unique structural features and potential applications in various fields. The compound is characterized by the presence of trifluoromethoxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethoxy)benzene with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The chlorine atom may participate in electrophilic interactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorophenyl)-2-chloropropan-1-one: Similar in structure but lacks the trifluoromethoxy groups.
1-(2,6-Dimethoxyphenyl)-2-chloropropan-1-one: Contains methoxy groups instead of trifluoromethoxy groups.
Uniqueness: 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H7ClF6O3 |
|---|---|
Molekulargewicht |
336.61 g/mol |
IUPAC-Name |
1-[2,6-bis(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(12)9(19)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
IJJDQIHQXMJJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


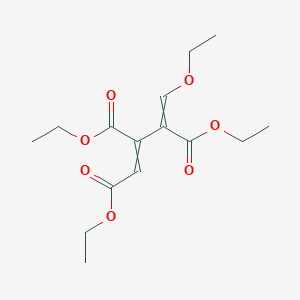
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
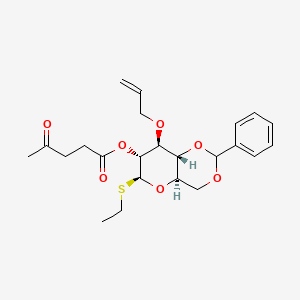

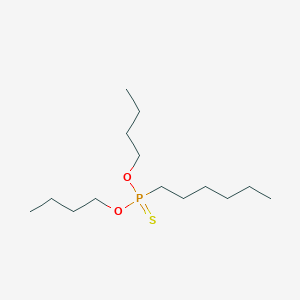
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
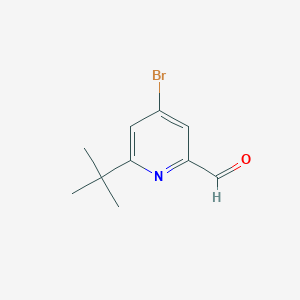

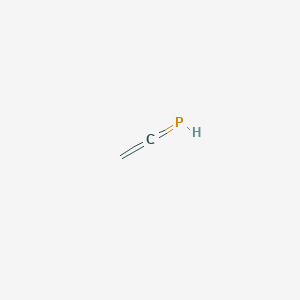
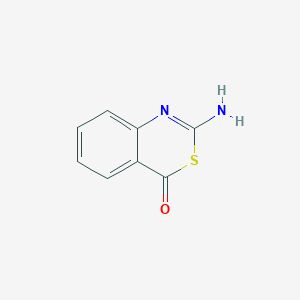
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)

